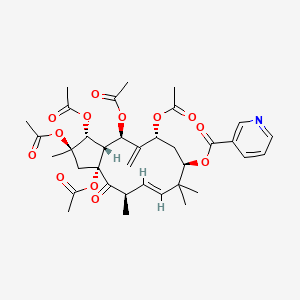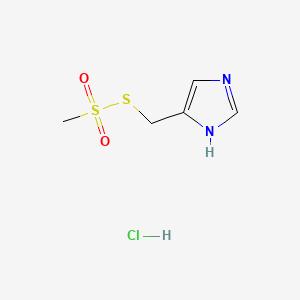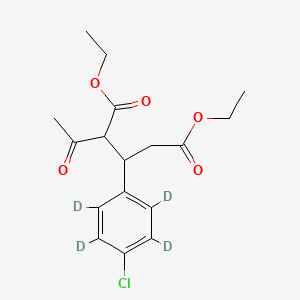
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a biochemical used for proteomics research . It has a molecular formula of C17H17D4ClO5 and a molecular weight of 344.82 .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate . The canonical SMILES representation is CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC .
Physical And Chemical Properties Analysis
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a white solid . It is soluble in chloroform and hot ethanol .
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Catalysis
An enzymatic process for the desymmetrization of prochiral diethyl 3-[3',4'-dichlorophenyl]glutarate, an intermediate in the synthesis of neurokinin (NK) receptor antagonists, highlights the utility of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate in pharmaceutical synthesis. The process involved Candida antarctica lipase B, achieving high conversion rates and enantioselectivity, illustrating the compound's role in producing high-purity pharmaceutical ingredients (Homann et al., 2001).
Material Synthesis
In the field of material science, Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate serves as a precursor in the enzymatic synthesis of poly (ethylene glutarate), a polyester. This work demonstrated the efficiency of ultrasound in enhancing lipase-catalyzed reactions, significantly reducing reaction times and improving polymerization degrees. This application underscores the compound's potential in eco-friendly and efficient polymer production (Zhao et al., 2016).
Molecular Conformation Studies
Research on the conformation of related diester ylides, including structures analogous to Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, provides insights into the molecular behaviors important for chemical synthesis and pharmaceutical applications. These studies reveal how electronic delocalization and intramolecular interactions influence molecular structure, offering valuable information for designing compounds with desired reactivity and properties (Castañeda et al., 2011).
Corrosion Inhibition
While not directly involving Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, studies on similar compounds like α-aminophosphonates have demonstrated potential in corrosion inhibition for mild steel. These findings suggest that derivatives of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate might also find applications in materials science, particularly in developing new corrosion inhibitors for industrial applications (Gupta et al., 2017).
Chemical Ionization and Mass Spectroscopy
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, and its derivatives, are also relevant in analytical chemistry, particularly in chemical ionization and mass spectrometry. These techniques allow for the detailed analysis of such compounds, aiding in the synthesis of biologically active molecules and the understanding of their fragmentation patterns, which is crucial for pharmaceutical research and development (Naoshima et al., 1985).
Eigenschaften
IUPAC Name |
diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)OCC)C(C(=O)C)C(=O)OCC)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675840 |
Source


|
| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate | |
CAS RN |
1189724-35-3 |
Source


|
| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

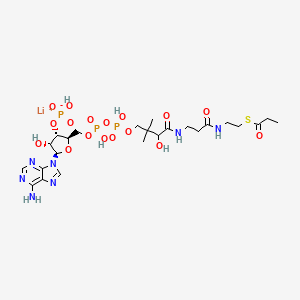
![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)
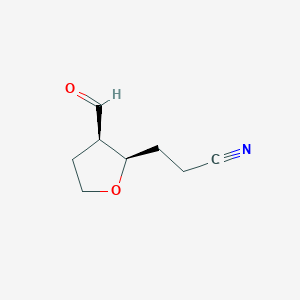
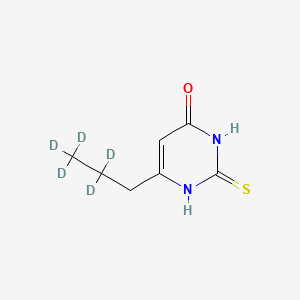
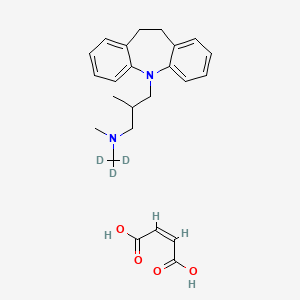
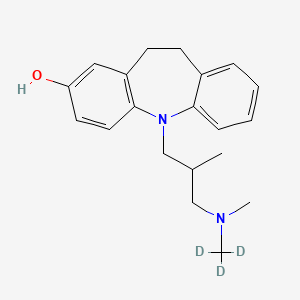
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
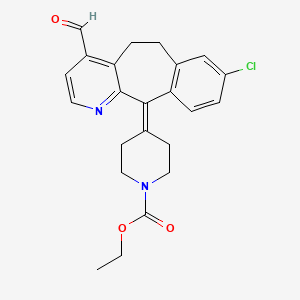
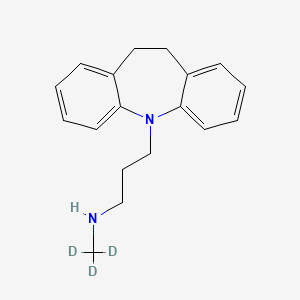

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
